Violaceol I tetraacetate
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Overview
Description
Violaceol I tetraacetate is a derivative of violaceol I, a secondary metabolite isolated from marine-derived fungal species. This compound has garnered interest due to its unique biological activities, particularly its role as an actin inhibitor, which has implications in cell shape modulation and potential anti-tumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Violaceol I and its derivatives, including violaceol I tetraacetate, are typically isolated from fungal species such as Emericella violacea and Trichoderma polyalthiae. The isolation process involves culturing the fungi, extracting the metabolites, and purifying them using chromatographic techniques . The tetraacetate derivative is obtained through acetylation of violaceol I, followed by preparative thin-layer chromatography .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily produced in research laboratories through the aforementioned synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Violaceol I tetraacetate undergoes various chemical reactions, including:
Reduction: Specific reducing agents can be employed to modify the functional groups within the molecule.
Substitution: The acetyl groups in this compound can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Lead tetraacetate in acetic acid or pyridine is used for oxidative cleavage.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Acetyl groups can be substituted using nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cleavage with lead tetraacetate can yield carbonyl compounds .
Scientific Research Applications
Violaceol I tetraacetate has several scientific research applications:
Chemistry: It serves as a model compound for studying oxidative cleavage and other chemical reactions.
Biology: The compound is used to investigate the role of actin in cell shape modulation and tumorigenesis
Medicine: Due to its actin-inhibiting properties, this compound is being explored for its potential as an anti-tumor agent
Industry: While not yet widely used industrially, its unique properties make it a candidate for future applications in pharmaceuticals and biotechnology.
Mechanism of Action
Violaceol I tetraacetate exerts its effects primarily through the inhibition of actin polymerization. It increases the calcium ion concentration inside cells, leading to F-actin aggregation and cell shape elongation . The compound strongly associates with G-actin, preventing its polymerization into F-actin, which is crucial for various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cytochalasins: These are well-known actin inhibitors that bind to actin filaments, blocking cytokinesis and inducing apoptosis in tumor cells.
Jasplakinolide: Another actin inhibitor that stabilizes actin filaments and prevents their depolymerization.
Uniqueness
Violaceol I tetraacetate is unique due to its dual role in increasing intracellular calcium concentration and inhibiting actin polymerization. This dual mechanism provides a distinct approach to modulating cell shape and function, making it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
68380-39-2 |
---|---|
Molecular Formula |
C22H22O9 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
[2-acetyloxy-3-(2,3-diacetyloxy-5-methylphenoxy)-5-methylphenyl] acetate |
InChI |
InChI=1S/C22H22O9/c1-11-7-17(27-13(3)23)21(29-15(5)25)19(9-11)31-20-10-12(2)8-18(28-14(4)24)22(20)30-16(6)26/h7-10H,1-6H3 |
InChI Key |
GHNQXMCRNRWXDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC(=O)C)OC(=O)C)OC2=C(C(=CC(=C2)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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